molecular formula C7H6FNO3 B3030220 (3-Fluoro-5-nitrophenyl)methanol CAS No. 883987-74-4

(3-Fluoro-5-nitrophenyl)methanol

Cat. No.: B3030220
CAS No.: 883987-74-4
M. Wt: 171.13
InChI Key: VIPAPHQBEJJKOZ-UHFFFAOYSA-N
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Description

Influence of Fluorine on Molecular Reactivity and Electronic Structure in Aromatic Frameworks

The incorporation of fluorine into aromatic systems introduces profound changes in molecular reactivity and electronic distribution. wikipedia.org Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This effect reduces the electron density of the aromatic ring, which can, in turn, influence its susceptibility to electrophilic attack.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M effect). wikipedia.org This donation can partially counteract the inductive withdrawal. The interplay between these two opposing effects is highly dependent on the position of the fluorine atom relative to other substituents and the reaction center. wikipedia.org In some cases, this can lead to what is termed "fluoromaticity," where the addition of fluorine atoms introduces new π-bonding orbitals that can enhance the stability of the aromatic ring. amadischem.combldpharm.com This added stability can manifest as increased thermal and chemical resistance. amadischem.combldpharm.com Furthermore, the presence of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), as the strong inductive effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net

Role of Nitro Groups in Modulating Aromatic Ring Reactivity

The nitro group (-NO2) is one of the most powerful electron-withdrawing groups used in organic chemistry. rsc.org Its strong -I and -M (mesomeric) effects significantly decrease the electron density of the aromatic ring. rsc.org This deactivation makes the ring much less reactive towards electrophilic aromatic substitution (EAS). When an EAS reaction does occur on a nitro-substituted ring, the nitro group acts as a meta-director, guiding the incoming electrophile to the positions meta to it. wikipedia.org

Conversely, the potent electron-withdrawing nature of the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org By stabilizing the anionic Meisenheimer complex intermediate, the nitro group facilitates the displacement of a leaving group by a nucleophile, particularly when positioned ortho or para to the leaving group. wikipedia.org The nitro group's ability to be reduced to an amino group (-NH2) is another cornerstone of its utility in synthesis, providing a gateway to a vast array of other functionalities and complex molecules, including dyes and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPAPHQBEJJKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736010
Record name (3-Fluoro-5-nitrophenyl)methanol
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Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883987-74-4
Record name (3-Fluoro-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrobenzyl alcohol
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Synthetic Methodologies and Strategies for 3 Fluoro 5 Nitrophenyl Methanol

Preparative Routes from Precursor Aromatic Compounds

The formation of the (3-Fluoro-5-nitrophenyl)methanol carbon skeleton with the desired substitution pattern is a critical challenge. The relative positions of the fluoro, nitro, and methanol (B129727) groups dictate the synthetic strategy, often starting from simpler, commercially available fluorinated aromatic compounds.

Nitration Reactions of Fluorinated Aromatic Substrates

The direct nitration of fluorinated aromatic compounds is a common method for introducing a nitro group. However, the success of this approach for synthesizing precursors to this compound is highly dependent on the directing effects of the substituents already present on the aromatic ring. The fluorine atom is an ortho-, para-directing deactivator, while the group that will become the methanol function (-CH₃, -CHO, -COOH, or -CH₂OH itself) has its own directing influence.

In the case of 3-fluorotoluene, nitration with a mixture of nitric and sulfuric acid does not yield the desired 3-fluoro-5-nitrotoluene. Instead, it results in a mixture of isomers, predominantly 3-fluoro-6-nitrotoluene (67% selectivity) and 3-fluoro-4-nitrotoluene (B108573) (30% selectivity) google.com. Similarly, the nitration of 3-fluorobenzoic acid in an anhydrous medium yields a mixture of 5-fluoro-2-nitrobenzoic acid and 3-fluoro-2-nitro-benzoic acid google.com. The formation of the 5-nitro isomer is not favored because it is meta to both the activating/ortho,para-directing group and the deactivating fluoro group. Direct nitration of 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde (B1666160) would also be expected to yield a complex mixture of isomers, with nitration occurring primarily at positions ortho and para to the activating group, rather than the desired C-5 position.

These findings suggest that direct nitration of simple 3-fluoro-substituted aromatic precursors is not a regioselective method for obtaining the 3-fluoro-5-nitro substitution pattern required for this compound.

Reduction of Carboxylic Acid Derivatives to Methanols

A highly efficient and straightforward route to this compound involves the reduction of the corresponding carboxylic acid, 3-fluoro-5-nitrobenzoic acid. This starting material is commercially available, making this pathway synthetically viable sigmaaldrich.comgoogle.com. The carboxylic acid functional group can be selectively reduced to a primary alcohol in the presence of the nitro group using specific reducing agents.

Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) xieshichem.com. While LiAlH₄ is a powerful reducing agent, it can also reduce the nitro group. Therefore, borane is often the preferred reagent for this transformation due to its chemoselectivity for the carboxylic acid over the nitro group under controlled conditions. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF).

A similar transformation has been documented for the reduction of the methyl ester of 2-fluoro-3-nitrobenzoic acid to (2-fluoro-3-nitrophenyl)methanol (B1387224) using diisobutylaluminium hydride (DIBAL-H) at low temperatures, achieving a 95% yield. This further supports the feasibility of reducing a carboxylic acid derivative to the desired methanol without affecting the nitro group.

Table 1: Reagents for the Reduction of Carboxylic Acids to Alcohols

Reagent Formula Typical Solvents Selectivity Notes
Borane-tetrahydrofuran complex BH₃·THF THF, Diethyl ether Highly selective for carboxylic acids over nitro groups and esters.
Lithium aluminum hydride LiAlH₄ THF, Diethyl ether Very powerful, may also reduce the nitro group. Requires careful control.
Diisobutylaluminium hydride DIBAL-H Toluene, THF Can reduce esters and carboxylic acids to alcohols. Often used at low temperatures.

Approaches from Related Nitrophenyl Compounds

Another synthetic strategy involves starting with a fluorinated aromatic ketone, such as 1-(3-fluorophenyl)ethanone, followed by nitration and subsequent reduction steps. The acetyl group is a meta-director, which would direct the incoming nitro group to the C-5 position, in alignment with the desired product structure. The fluorine at C-3 would also favor nitration at C-5 (para position). Therefore, the nitration of 1-(3-fluorophenyl)ethanone is expected to produce 1-(3-fluoro-5-nitrophenyl)ethanone (B8812040) with good regioselectivity.

A patent describing the nitration of the related compound 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone with fuming nitric acid in concentrated sulfuric acid demonstrates the feasibility of nitrating such fluorinated ketones google.com. Following the successful nitration, the resulting 1-(3-fluoro-5-nitrophenyl)ethanone would require two reduction steps: the reduction of the ketone to a secondary alcohol and the reduction of the nitro group to an amine, followed by re-oxidation or other functional group manipulation to arrive at the final product. Alternatively, a Wolff-Kishner or Clemmensen reduction could reduce the ketone to an ethyl group, followed by oxidation to the carboxylic acid and subsequent reduction to the methanol. A more direct route would be the reduction of the ketone to the alcohol using a reagent like sodium borohydride (B1222165) (NaBH₄), followed by steps to address the nitro group if necessary.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) provides alternative pathways to the target molecule, often starting from precursors that already possess the correct substitution pattern but require modification of the functional groups.

Reduction of Nitro Aromatic Precursors

While the reduction of a nitro group is a common transformation, its application in the synthesis of this compound is more likely to be a part of a multi-step sequence where the nitro group is temporarily converted to an amino group to facilitate other reactions, and then potentially re-formed.

A more direct, albeit challenging, route could start from 3-fluoro-5-nitroaniline. The amino group could be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt could then undergo a hydroxymethylation reaction, for example, by reaction with formaldehyde (B43269). However, Sandmeyer-type reactions for the introduction of a hydroxymethyl group are less common and can have variable yields.

Transformations Involving Halogenated Aromatic Intermediates

A promising synthetic route begins with a di-halogenated precursor such as 1-bromo-3-fluoro-5-nitrobenzene, which is commercially available sigmaaldrich.comnih.gov. This approach leverages the differential reactivity of the halogen atoms or the ability to selectively transform one of them. The bromo group can be converted to the hydroxymethyl group through several methods.

One common method is the formation of a Grignard reagent by reacting the bromo compound with magnesium metal in an ether solvent. The resulting organomagnesium compound can then be reacted with formaldehyde (paraformaldehyde is often used as a source) to introduce the hydroxymethyl group upon acidic workup. Care must be taken as Grignard reagents can also react with the nitro group.

Alternatively, palladium-catalyzed cross-coupling reactions offer a milder and more selective method. For instance, a Negishi coupling of the bromo precursor with an organozinc reagent bearing the hydroxymethyl group, or a Suzuki coupling with a suitable boronic acid derivative, could be employed. Another possibility is a formylation reaction followed by reduction. For example, a Bouveault aldehyde synthesis where the bromo compound is converted to an organolithium or Grignard reagent and reacted with N,N-dimethylformamide (DMF), followed by reduction of the resulting aldehyde to the alcohol.

Table 2: Proposed Synthesis from 1-Bromo-3-fluoro-5-nitrobenzene

Step Reaction Reagents and Conditions Intermediate/Product
1 Grignard Formation Mg, THF (3-Fluoro-5-nitrophenyl)magnesium bromide
2 Hydroxymethylation 1. (CH₂O)n; 2. H₃O⁺ This compound

Mechanistic Investigations of Reactions Involving 3 Fluoro 5 Nitrophenyl Methanol

Transformations of the Methanol (B129727) Functional Group

Substitution Reactions at the Benzylic Carbon

Substitution reactions at the benzylic carbon of alcohols first require the conversion of the hydroxyl group (-OH) into a better leaving group (e.g., a tosylate, mesylate, or halide). Once converted, the resulting substrate can undergo nucleophilic substitution. Such reactions at a benzylic carbon can proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is highly dependent on the stability of the reaction intermediates, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgmasterorganicchemistry.com

For (3-fluoro-5-nitrophenyl)methanol derivatives, the presence of two strong electron-withdrawing groups (EWG) on the aromatic ring is the determining factor. The nitro (-NO₂) and fluoro (-F) groups, positioned meta to the benzylic carbon, exert a powerful inductive-withdrawing effect.

SN1 Pathway Analysis: The SN1 mechanism involves the formation of a carbocation intermediate as the rate-determining step. masterorganicchemistry.comlibretexts.org A benzylic carbocation is typically stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. libretexts.orgquora.com However, in the case of the (3-fluoro-5-nitrophenyl)methyl carbocation, the strong EWGs would severely destabilize this intermediate. The electron-withdrawing nature of the nitro and fluoro groups would intensify the positive charge on the benzylic carbon, making the carbocation energetically unfavorable. libretexts.org Therefore, the SN1 pathway is highly disfavored for this compound.

SN2 Pathway Analysis: The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a single transition state. libretexts.orgquora.com This mechanism does not involve a carbocation intermediate. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. libretexts.org Since this compound is a primary alcohol, its benzylic carbon is sterically unhindered, making it an excellent candidate for SN2 reactions. libretexts.org Given the electronic destabilization of the SN1 intermediate, nucleophilic substitution at the benzylic position of this compound derivatives is expected to proceed exclusively through an SN2 pathway.

FactorSN1 Mechanism FeasibilitySN2 Mechanism FeasibilityReasoning for this compound Derivatives
Substrate Structure LowHighPrimary benzylic carbon is unhindered, favoring SN2. libretexts.org
Carbocation Stability Very LowN/AStrong electron-withdrawing -NO₂ and -F groups destabilize the positive charge of the potential carbocation intermediate. libretexts.org
Nucleophile Dependent on reaction conditionsStrong nucleophiles favor the SN2 pathway. libretexts.org
Solvent Influences rate and mechanismPolar aprotic solvents would favor the SN2 pathway. libretexts.org

Oxidation Pathways of Benzylic Alcohols

The benzylic alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of a benzylic hydrogen is a prerequisite for these oxidation reactions. masterorganicchemistry.com

The oxidation of benzylic alcohols often involves the breaking of a benzylic C-H bond. masterorganicchemistry.com The electron-withdrawing nitro and fluoro groups on the aromatic ring make the benzylic C-H bonds stronger and less susceptible to cleavage compared to electron-rich benzyl (B1604629) alcohols. This deactivation means that stronger oxidizing agents or more forcing conditions may be required. rsc.org

Mild Oxidation: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), could potentially yield (3-fluoro-5-nitrophenyl)carbaldehyde. However, the deactivated nature of the substrate might lead to slow or incomplete reactions.

Strong Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of oxidizing primary benzylic alcohols completely to carboxylic acids. masterorganicchemistry.com In the case of this compound, treatment with hot, concentrated KMnO₄ would be expected to break both the O-H and the benzylic C-H bonds, ultimately yielding 3-fluoro-5-nitrobenzoic acid. The mechanism for KMnO₄ oxidation is complex and thought to proceed through radical intermediates following an initial cleavage of the benzylic C-H bond. masterorganicchemistry.com

Oxidizing AgentExpected ProductReaction ConditionsNotes
Potassium Permanganate (KMnO₄)3-Fluoro-5-nitrobenzoic acidHot, concentrated solutionHarsh conditions that oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com
Chromic Acid (H₂CrO₄)3-Fluoro-5-nitrobenzoic acidAqueous acidAnother strong oxidizing agent that typically yields the carboxylic acid. masterorganicchemistry.com
Pyridinium Chlorochromate (PCC)(3-Fluoro-5-nitrophenyl)carbaldehydeAnhydrous solvent (e.g., CH₂Cl₂)A milder oxidant that typically stops at the aldehyde stage for primary alcohols. The reaction may be slow due to substrate deactivation.
N-Heterocycle-Stabilized Iodanes(3-Fluoro-5-nitrophenyl)carbaldehydeWith chloride additivesThese reagents are used for the mild oxidation of activated alcohols and can produce aldehydes without overoxidation. beilstein-journals.org

Derivatives and Synthetic Utility of 3 Fluoro 5 Nitrophenyl Methanol As a Building Block

Development of Substituted Phenylmethanols and Their Analogues

The structural framework of (3-fluoro-5-nitrophenyl)methanol provides multiple handles for chemical modification, allowing for the systematic development of analogues with diverse substitution patterns. These modifications primarily involve transformations of the nitro group and substitution of the fluorine atom.

The functionalization of the aromatic ring of this compound is dominated by two principal strategies: the reduction of the nitro group to an amine and the nucleophilic aromatic substitution (SNAr) of the fluoride (B91410).

The reduction of the aromatic nitro group is a fundamental transformation that converts the strongly electron-withdrawing nitro functionality into a versatile, electron-donating amino group. This reaction dramatically alters the electronic properties of the ring and provides a key functional group for subsequent reactions, such as diazotization or acylation. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Conditions Notes Citation
H₂ / Palladium on Carbon (Pd/C) Typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature. Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic hydrogenation. Often preferred when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Often in the presence of a strong acid like HCl. A classic method that offers good chemoselectivity. commonorganicchemistry.com

The second major diversification strategy is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The presence of the strongly electron-withdrawing nitro group in the meta position is crucial for this reaction. It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the displacement of the fluoride leaving group. msu.edumasterorganicchemistry.com This reactivity allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles. nih.govnih.gov

The SNAr reaction is a powerful tool for creating derivatives with specific substitutions. The synthesis of methoxy-substituted analogues, for example, can be readily achieved by reacting this compound with sodium methoxide (B1231860), or with methanol (B129727) in the presence of a base like potassium hydroxide. nih.gov This reaction proceeds as the methoxide ion acts as the nucleophile, displacing the fluoride.

While the replacement of fluorine with other halogens via SNAr is less common, the synthesis of other halogenated derivatives can be envisioned through various synthetic routes. The existence of related compounds like (2-Bromo-5-fluoro-3-nitrophenyl)methanol in chemical catalogs suggests that such structures are synthetically accessible, though specific methods starting from this compound are not widely documented. fluorochem.co.uk

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions Based on the analogous system 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

Nucleophile Reagent(s) Product Type Citation
Methoxide MeOH, KOH Methoxy derivative nih.gov
Ethoxide EtOH, KOH Ethoxy derivative nih.gov
Phenoxide Phenol, K₂CO₃ Phenoxy derivative nih.gov
Thiophenoxide Thiophenol, K₂CO₃ Phenylthio derivative nih.gov
Diethylamine Diethylamine, K₂CO₃ Diethylamino derivative nih.gov

Incorporation into Complex Molecular Architectures

The derivatives of this compound, particularly the amino analogue, are valuable intermediates for constructing more elaborate molecular structures, including various heterocyclic and polycyclic systems.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and functional materials. mdpi.commdpi.com The reduction of this compound to (3-amino-5-fluorophenyl)methanol (B2704221) opens the door to a vast range of heterocyclic syntheses. The resulting aniline (B41778) derivative can participate in numerous classical and modern cyclization reactions. For instance, it can be used to construct:

Triazoles: Through diazotization of the amino group followed by a cycloaddition reaction. nih.gov

Pyrazoles: By condensation with 1,3-dicarbonyl compounds. nih.gov

Quinolines and Isoquinolines: Via Skraup or Bischler-Napieralski type reactions, involving the amino group and potentially the hydroxymethyl group after its conversion to other functionalities. uib.no

Pyrroles: Through condensation reactions like the Paal-Knorr synthesis. nih.gov

The bifunctional nature of the amino- and hydroxymethyl-substituted phenyl ring allows it to act as a synthon for building fused ring systems, making it a key component in diversity-oriented synthesis. acs.org

The construction of biaryl and polycyclic aromatic frameworks from this compound can be achieved through modern palladium-catalyzed cross-coupling reactions. rsc.org While the C-F bond is generally strong, its activation towards oxidative addition to a metal center is enhanced by the presence of the electron-withdrawing nitro group. mdpi.com

Suzuki-Miyaura coupling, for example, could be used to couple the aryl fluoride with an arylboronic acid to form a biphenyl (B1667301) derivative. Although challenging, such couplings of activated aryl fluorides are precedented. mdpi.com Alternatively, the fluorine atom could first be transformed into a more reactive leaving group like a bromide, iodide, or triflate to facilitate more conventional cross-coupling reactions. The resulting biphenyls can be precursors to even more complex polycyclic aromatic compounds through intramolecular cyclization strategies. rsc.org The use of related diazonium salts in palladium-catalyzed arylations further underscores the potential of this scaffold in C-C bond formation. nih.gov

Precursor for Advanced Organic Synthesis

This compound is a valuable precursor for advanced organic synthesis due to its trifunctional nature, which allows for orthogonal chemical modifications. The hydroxymethyl group can be protected or oxidized to an aldehyde or carboxylic acid. The nitro group activates the ring for SNAr and can be readily reduced to a highly versatile amino group. The fluorine atom serves as a handle for SNAr, enabling the introduction of a wide variety of substituents. This combination of reactive sites makes the molecule an ideal starting point for the synthesis of compound libraries and complex target molecules where precise control over substituent placement is required. Its derivatives are key intermediates for building blocks used in medicinal chemistry and materials science. nih.govnih.gov

Intermediates for Fluorinated and Nitrated Aryl Amines

The selective reduction of the nitro group in this compound provides a direct route to fluorinated and nitrated aryl amines. The presence of both a fluorine atom and an amino group on the aromatic ring is a common motif in many biologically active compounds.

The most common method for converting the nitro group to a primary amine is through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process is generally high-yielding and clean, producing the corresponding aniline derivative.

Table 1: Synthesis of (3-Amino-5-fluorophenyl)methanol

ReactantReagentProductReaction Type
This compoundH₂, Pd/C(3-Amino-5-fluorophenyl)methanolCatalytic Hydrogenation

The resulting (3-Amino-5-fluorophenyl)methanol is a key intermediate. The amino group can be further functionalized to create a diverse range of derivatives. For example, it can undergo diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents. The amino group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.

Building Blocks for Modified Aromatic Carboxylic Acid Derivatives

The hydroxymethyl group of this compound can be oxidized to a carboxylic acid, yielding 3-fluoro-5-nitrobenzoic acid. This transformation opens up another avenue for creating a wide array of derivatives, as carboxylic acids are one of the most versatile functional groups in organic chemistry.

The oxidation of primary alcohols to carboxylic acids is a well-established process. libretexts.org A common and effective method involves the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium. libretexts.org The reaction typically requires heating to proceed to completion.

Table 2: Synthesis of 3-Fluoro-5-nitrobenzoic acid

ReactantReagentProductReaction Type
This compoundPotassium Permanganate (KMnO₄)3-Fluoro-5-nitrobenzoic acidOxidation

Once synthesized, 3-fluoro-5-nitrobenzoic acid can be converted into a variety of derivatives. For instance, it can be transformed into the corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be readily converted into esters, amides, and other acyl derivatives. For example, the synthesis of N-trifluoromethyl amides can be achieved from carboxylic acid halides. nih.gov

This synthetic flexibility makes this compound a valuable starting material for the construction of complex molecules containing the 3-fluoro-5-nitrophenyl moiety, which is of interest in medicinal chemistry and materials science.

Computational and Theoretical Studies of 3 Fluoro 5 Nitrophenyl Methanol

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to its chemical identity. Computational techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide a detailed picture of the electron distribution and orbital interactions within (3-Fluoro-5-nitrophenyl)methanol.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure and, consequently, its most stable three-dimensional arrangement, known as the optimized geometry. This process computationally seeks the lowest energy conformation by calculating forces on each atom and iteratively adjusting their positions until a minimum energy state is achieved. The resulting optimized geometry provides precise theoretical data on bond lengths, bond angles, and dihedral angles.

While specific peer-reviewed studies detailing the DFT-optimized geometry of this compound are not readily found in the public domain, such calculations are crucial. The optimized structure is the foundation for all further computational analyses, including the prediction of reactivity and spectroscopic properties. A hypothetical table of optimized geometric parameters that would be generated from such a study is presented below to illustrate the expected output.

Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Theoretical Value
Bond Length C-F Value in Å
C-N (Nitro) Value in Å
C-C (Aromatic) Average Value in Å
C-O (Methanol) Value in Å
Bond Angle F-C-C Value in Degrees
O-N-O (Nitro) Value in Degrees
C-C-O (Methanol) Value in Degrees

Note: This table is illustrative as specific literature values were not found.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

An FMO analysis for this compound would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The location of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight regions susceptible to nucleophilic attack. Although specific published data for the HOMO-LUMO energies of this compound are unavailable, the expected results from such an analysis are tabulated below for illustrative purposes.

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO Calculated Value
LUMO Calculated Value
HOMO-LUMO Gap Calculated Value

Note: This table is illustrative as specific literature values were not found.

Reactivity and Mechanistic Insights from Computational Models

Beyond static electronic properties, computational models can predict how a molecule will behave in a chemical reaction, offering insights into its reactivity and the mechanisms it might follow.

Prediction of Reactive Sites via Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule, thereby predicting its reactive behavior. The MEP is calculated by placing a positive point charge at various locations on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are thus attractive to electrophiles. Conversely, areas of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, as well as the electronegative fluorine atom. These would be the primary sites for electrophilic interactions. Positive potential would likely be concentrated on the hydrogen atom of the hydroxyl group. While no specific MEP map for this molecule is available in the reviewed literature, this analysis would be instrumental in understanding its intermolecular interactions.

Transition State Analysis and Reaction Path Exploration

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Computational chemistry allows for the location of these transition states and the calculation of their energies, which correspond to the activation energy of the reaction.

Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the entire reaction path, providing a detailed, step-by-step view of the structural changes that occur during a chemical transformation. Such analyses could be applied to study reactions involving the functional groups of this compound, such as nucleophilic aromatic substitution or oxidation of the methanol (B129727) group. However, published studies detailing transition state analysis or reaction path exploration for this specific molecule are not currently available.

Spectroscopic Parameter Calculations

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be used to aid in the interpretation of experimental results. For this compound, theoretical calculations can provide valuable information about its NMR and vibrational spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, can be performed. These calculated shifts, when compared with experimental data, can confirm the proposed structure of the molecule. Similarly, computational methods can predict the vibrational frequencies that correspond to the absorption peaks in Infrared (IR) and Raman spectroscopy. This theoretical spectrum is invaluable for assigning experimental bands to specific molecular vibrations.

To provide a scientifically accurate and detailed article that adheres to the strict outline provided, specific research findings and data are necessary. Without published studies on the computational and theoretical aspects of this compound, it is impossible to create the requested content.

Advanced Characterization Techniques in 3 Fluoro 5 Nitrophenyl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For (3-Fluoro-5-nitrophenyl)methanol, ¹H and ¹³C NMR are used to confirm the substitution pattern on the benzene (B151609) ring and the identity of the functional groups. While specific, peer-reviewed spectral assignments for this exact compound are not widely published, expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures like 3-fluorobenzyl alcohol and m-nitrobenzyl alcohol. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the alcohol proton (-OH), the benzylic methylene (B1212753) protons (-CH₂-), and the three aromatic protons. The electronegative nitro (NO₂) and fluoro (F) groups significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene. libretexts.org The benzylic protons would appear as a singlet, or a doublet if coupled to the alcohol proton, typically in the 4.5-4.8 ppm range. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond. The carbon atoms attached to the nitro and hydroxymethyl groups, as well as the other aromatic carbons, will appear at predictable chemical shifts influenced by the electronic effects of the substituents. chemicalbook.com

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H-CH₂OH~4.8s (or d, coupled to OH)
¹HAromatic H7.5 - 8.2m (complex multiplets due to H-H and H-F coupling)
¹H-OHVariable (typically 2-4 ppm, broad)s (broad) or t (coupled to CH₂)
¹³C-CH₂OH~63-65-
¹³CAromatic C-H~115-130d (due to C-F coupling)
¹³CAromatic C-F~161-164d (large ¹JCF coupling)
¹³CAromatic C-NO₂~148-150-
¹³CAromatic C-CH₂OH~143-145-

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal crucial information about its solid-state conformation and intermolecular interactions.

Although a published crystal structure for this compound is not available in the searched databases, the analysis would be expected to detail the planarity of the benzene ring and the orientation of the nitro and hydroxymethyl substituents. acs.org A key feature of interest would be the intermolecular hydrogen bonding network formed by the hydroxyl (-OH) group, which dictates the crystal packing arrangement. The analysis would also precisely define the C-F, C-N, and C-O bond lengths, providing empirical data to compare with theoretical calculations.

Parameters Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths & AnglesThe geometry of the molecule and interactions between atoms.
Intermolecular InteractionsDetails of hydrogen bonding, halogen bonding, and other non-covalent forces.

Mass Spectrometry Techniques (LCMS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool (LCMS) for determining the purity of a sample and confirming its molecular weight.

The molecular formula of this compound is C₇H₆FNO₃, corresponding to a monoisotopic mass of 171.03317 Da. lookchem.com In a typical LCMS analysis using electrospray ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 172.04045. uni.lu The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition based on the exact mass measured.

The liquid chromatography component separates the target compound from any impurities, starting materials, or by-products. The resulting chromatogram shows a peak for each component, and the purity of the sample can be calculated from the relative area of the peak corresponding to this compound.

Predicted Mass Spectrometry Data for this compound

Adduct IonFormulaPredicted m/z
[M+H]⁺[C₇H₇FNO₃]⁺172.04045
[M+Na]⁺[C₇H₆FNNaO₃]⁺194.02239
[M+K]⁺[C₇H₆FKNO₃]⁺209.99633
[M-H]⁻[C₇H₅FNO₃]⁻170.02589

Predicted data based on the compound's isomer, (2-fluoro-5-nitrophenyl)methanol. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. While a spectrum for the exact compound is not available, data from the analogous compound (3-nitrophenyl)methanol and general IR correlation tables provide a reliable guide to the expected peak positions. nist.gov

Key expected absorptions include:

O-H Stretch: A strong and broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group, with broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Weaker bands typically appearing just above 3000 cm⁻¹.

NO₂ Stretch: Two strong, sharp bands corresponding to the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1350 cm⁻¹) stretching of the nitro group.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-OHO-H stretch3600 - 3200Strong, Broad
Aromatic C-HC-H stretch3100 - 3000Medium-Weak
-NO₂Asymmetric stretch1550 - 1520Strong
-NO₂Symmetric stretch1350 - 1340Strong
C-OC-O stretch1260 - 1000Strong
C-FC-F stretch1300 - 1000Strong

Future Research Directions in 3 Fluoro 5 Nitrophenyl Methanol Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of (3-Fluoro-5-nitrophenyl)methanol is largely dictated by its trifunctional nature. Future research should focus on selectively activating and transforming each functional group.

Novel Reaction Pathways: The interplay between the electron-withdrawing nitro group and the ortho/para-directing, yet deactivating, fluoro group presents a complex scenario for electrophilic and nucleophilic aromatic substitution. Research into novel reaction pathways could explore:

Selective Functionalization: Developing reactions that selectively target the positions ortho and para to the hydroxyl group, leveraging its activating and directing effects while navigating the influence of the other substituents.

Diazonium Chemistry: The related compound, 2-fluoro-5-nitrophenyldiazonium, has been shown to be a versatile reagent for the functionalization of alcohols. nih.gov Future work could investigate the synthesis and application of a diazonium salt derived from an amino precursor of this compound, opening up a wide range of subsequent transformations. nih.gov

Catalytic Systems: The development of sophisticated catalytic systems will be crucial for unlocking the full potential of this compound.

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of the hydroxymethyl group or for reactions at the aromatic ring would be a significant advancement, providing access to enantiomerically pure derivatives for applications in medicinal chemistry and materials science. Dual catalytic systems, such as those combining copper and ruthenium, have shown promise in the asymmetric functionalization of allylic alcohols and could be adapted for derivatives of this compound. acs.org

Photoredox Catalysis: The nitroaromatic moiety suggests that photoredox catalysis could be a fruitful area of investigation. Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods.

Development of More Sustainable and Atom-Economical Synthetic Approaches

Future synthetic efforts should prioritize green chemistry principles, focusing on sustainability and atom economy.

Sustainable Synthesis:

Biocatalysis: The use of enzymes to perform selective transformations on this compound could offer a highly sustainable and environmentally benign synthetic route. Enzymes could be employed for selective oxidation of the methanol (B129727) group, reduction of the nitro group, or even for regioselective aromatic substitutions.

Green Solvents and Reagents: Research into replacing hazardous solvents and reagents with greener alternatives is paramount. For instance, the use of aqueous hydrogen peroxide in the presence of a suitable catalyst for hydroxylation reactions represents a move towards more environmentally friendly processes. rsc.org

Atom-Economical Approaches:

C-H Activation: Direct C-H activation/functionalization of the aromatic ring would be a highly atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Cascade Reactions: Designing cascade or tandem reactions that form multiple bonds in a single operation from this compound would significantly improve step- and atom-economy. Such strategies have been successfully employed in the synthesis of complex chiral molecules from simple alcohols. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the exploration of this compound chemistry.

Predictive Synthesis:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, predict transition states, and determine the feasibility of proposed transformations. mdpi.com This can help in the rational design of experiments and avoid unproductive research avenues.

Catalyst Design: Computational methods can aid in the design of new catalysts with enhanced activity and selectivity for reactions involving this compound.

Reactivity Prediction:

Electronic Structure Analysis: The calculation of molecular electrostatic potential (MESP) and other electronic descriptors can provide insights into the reactivity of different sites within the molecule. mdpi.com This can help predict the regioselectivity of electrophilic and nucleophilic attacks.

Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of new derivatives.

Design and Synthesis of New Derivatives with Tunable Properties for Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of new materials with tailored properties.

Potential Applications in Materials Science:

Potential Material ClassKey Features of this compoundPotential Properties and Applications
Nonlinear Optical (NLO) Materials Push-pull system (electron-donating hydroxyl and electron-withdrawing nitro group)Second-order NLO properties for applications in optoelectronics.
Liquid Crystals Rod-like shape and potential for hydrogen bondingTunable mesophase behavior for display technologies.
Functional Polymers Polymerizable hydroxyl group and modifiable aromatic ringPolymers with high refractive index, thermal stability, or specific recognition capabilities.
Self-Assembled Monolayers (SAMs) Hydroxyl group for surface attachmentModification of electrode surfaces for sensing or electronic applications.

The synthesis of triaryl derivatives from related building blocks has been shown to yield compounds with interesting biological activities, suggesting that derivatives of this compound could also be explored for applications in medicinal chemistry. jst.go.jpjst.go.jp

Application of this compound in Mechanistic Organic Chemistry Studies

The distinct electronic nature of the substituents in this compound makes it a valuable tool for probing reaction mechanisms.

Probing Reaction Mechanisms:

Substituent Effects: The compound can be used as a model substrate to study the effect of the fluoro and nitro groups on the rates and regioselectivity of various organic reactions. The influence of fluorine atoms and aromatic rings on the acidity of alcohols has been a subject of computational studies, and this compound could provide an interesting experimental case study. nih.gov

Kinetic Isotope Effect Studies: The hydroxyl group can be deuterated to perform kinetic isotope effect studies, providing insights into the mechanism of reactions involving this group.

Fluorine NMR Spectroscopy: The fluorine atom serves as a sensitive probe that can be monitored by ¹⁹F NMR spectroscopy, providing real-time information about changes in the electronic environment of the molecule during a reaction.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.

Q & A

What are the most reliable synthetic routes for (3-Fluoro-5-nitrophenyl)methanol, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves reducing a nitrobenzaldehyde precursor. A common method starts with 3-Fluoro-5-nitrobenzaldehyde , which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Evidence from industrial-scale protocols suggests that controlled temperatures (0–5°C) and inert atmospheres (argon/nitrogen) minimize side reactions like over-reduction or oxidation . Purity (>90%) is achieved via recrystallization in ethanol/water mixtures or column chromatography with silica gel .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the hydroxymethyl group (-CH₂OH) and fluorine/nitro substituents. Aromatic protons appear as complex splitting patterns due to fluorine coupling .
  • HPLC-MS : To verify molecular ion peaks ([M+H]⁺ at m/z 186.04) and detect impurities (e.g., unreacted aldehyde) .
  • FT-IR : To identify O-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomers or solvent interactions. Deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR can resolve ambiguities .

How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

Advanced Research Focus
Competing pathways include:

  • Nitro group reduction : Use milder reductants (e.g., NaBH₄ instead of LiAlH₄) and monitor reaction progress via TLC .
  • Esterification : Avoid protic solvents (e.g., methanol) that may promote ester formation with the hydroxymethyl group. Anhydrous THF or dichloromethane is preferred .
    Evidence from analogous compounds shows that catalytic additives (e.g., CeCl₃) enhance selectivity for alcohol formation by stabilizing intermediates .

What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model the electron-withdrawing effects of the nitro and fluorine groups, which activate the aromatic ring for electrophilic attacks . Molecular dynamics simulations predict steric hindrance at the meta-position, guiding derivatization strategies for drug-discovery applications .

How should researchers address contradictions in reported yield data across different synthetic protocols?

Data Contradiction Analysis
Discrepancies in yields (e.g., 60–85%) often stem from:

  • Purity of starting materials : Impurities in 3-Fluoro-5-nitrobenzaldehyde reduce effective molar ratios .
  • Workup methods : Column chromatography may recover more product than recrystallization but risks silica gel adsorption losses .
    Statistical tools (e.g., ANOVA) and reproducibility studies under standardized conditions (solvent, temperature, catalyst) are recommended to isolate critical variables .

What role does this compound play in designing bioactive thiazole derivatives?

Applied Research Focus
The compound serves as a precursor for 2-(3-Fluoro-5-nitrophenyl)thiazole derivatives, which exhibit antimicrobial and kinase-inhibitory activity . Methodologies involve:

  • Hantzsch thiazole synthesis : Reacting with thioureas or thioamides in ethanol under reflux .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .

How does the nitro group’s electronic influence affect the stability of this compound under acidic or basic conditions?

Advanced Mechanistic Focus
The nitro group’s strong electron-withdrawing effect destabilizes the hydroxymethyl group under basic conditions, leading to elimination or oxidation. Stability studies show:

  • Acidic conditions (pH < 3) : Protonation of the hydroxyl group slows degradation.
  • Basic conditions (pH > 10) : Rapid formation of a quinone methide intermediate .
    Buffered solutions (pH 5–7) are recommended for long-term storage .

What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Industrial-Academic Collaboration Focus
Key challenges include:

  • Exothermic reactions : Batch reactors with cooling jackets maintain temperature control .
  • Solvent recovery : Distillation systems recycle THF or ethanol, reducing costs .
    Process analytical technology (PAT) tools, such as in-line FT-IR, monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.